molecular formula C14H23NO2 B8425484 1-(4-(Diethoxymethyl)phenyl)-n,n,-dimethylmethanamine

1-(4-(Diethoxymethyl)phenyl)-n,n,-dimethylmethanamine

Cat. No.: B8425484
M. Wt: 237.34 g/mol
InChI Key: DFQDFTCXHTWVKR-UHFFFAOYSA-N
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Description

1-(4-(Diethoxymethyl)phenyl)-n,n,-dimethylmethanamine is a useful research compound. Its molecular formula is C14H23NO2 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

1-[4-(diethoxymethyl)phenyl]-N,N-dimethylmethanamine

InChI

InChI=1S/C14H23NO2/c1-5-16-14(17-6-2)13-9-7-12(8-10-13)11-15(3)4/h7-10,14H,5-6,11H2,1-4H3

InChI Key

DFQDFTCXHTWVKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CN(C)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-(diethoxymethyl)benzaldehyde (2.08 g, 10 mmol) and dimethylamine (33% aqueous solution, 2.74 g, 20 mmol) in methanol (20 mL) was stirred at room temperature for 40 mins. The mixture was cooled to 0° C., sodium borohydride (0.57 g, 15 mmol) was added portionwise. After the addition, the mixture was stirred at room temperature for 4 hr. Methanol was removed under reduced pressure. The residue was partitioned between water (50 mL) and ethyl acetate (50 mL). The organic layer was separated. The aqueous layer was extracted with ethyl acetate (50 mL×3). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-(4-(diethoxymethyl)phenyl)-N,N,-dimethylmethanamine (1.8 g) as a light yellow oil which was used in the next step without further purification. MS (ESI) m/z: 237(M+1)+.
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-(diethoxymethyl)benzaldehyde (6.8 g, 32.69 mmol) and dimethylamine in 33 wt. % solution in water (9.25 g, 98 mmol) in methanol (200 mL) was stirred at room temperature for overnight. Sodium borohydride (1.85 g, 49 mmol) was added by portions with ice cooling. After the addition, the mixture was stirred at room temperature for 4 hr. The mixture was quenched with water (100 mL) and extracted with ethyl acetate (100 ml×3). The extract was dried over anhydrous sodium sulfate and concentrated to give crude title compound (7.0 g, yield 90%), which was used in the next step without further purification. LC-MS (ESI) m/z: 238 (M+1)+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two

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